3-Pyridazinealanine
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Overview
Description
3-Pyridazinealanine is a heterocyclic organic compound that features a pyridazine ring fused with an alanine moiety. Pyridazine, a six-membered ring containing two adjacent nitrogen atoms, is known for its diverse pharmacological activities and applications in medicinal chemistry . The incorporation of alanine, an amino acid, into the pyridazine structure potentially enhances its biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridazinealanine typically involves the reaction of pyridazine derivatives with alanine or its precursors. One common method includes the condensation of pyridazine-3-carboxylic acid with alanine under acidic or basic conditions. The reaction can be catalyzed by various agents such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridazinealanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazine-3-carboxylic acid derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenated pyridazine derivatives, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Pyridazine-3-carboxylic acid derivatives.
Reduction: Pyridazine alcohols or amines.
Substitution: Functionalized pyridazine derivatives with various substituents.
Scientific Research Applications
3-Pyridazinealanine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Pyridazinealanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases, by binding to their active sites.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyridazine: A parent compound with similar heterocyclic structure but without the alanine moiety.
Pyridazinone: A derivative with a keto group at the third position, known for its diverse pharmacological activities.
Phthalazine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness of 3-Pyridazinealanine: The incorporation of the alanine moiety into the pyridazine ring enhances its biological activity and specificity. This unique structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
89853-75-8 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-3-pyridazin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12) |
InChI Key |
BGMINVIHGGTWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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